Suplatast Tosilate
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVJQEZJUFRANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045003 | |
| Record name | Suplatast tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94055-76-2 | |
| Record name | Suplatast tosilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94055-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suplatast tosilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094055762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suplatast tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-[[4-(3-Ethoxy-2-hydroxypropoxy)phenyl]amino]-3-oxopropyl]dimethylsulfonium 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUPLATAST TOSILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J89787U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Suplatast Tosilate
Modulation of Th2 Cytokine Pathways
A central aspect of suplatast (B1197778) tosilate's mechanism is its inhibitory effect on the production and release of Th2 cytokines. medchemexpress.compatsnap.comspandidos-publications.com These cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), play critical roles in orchestrating allergic responses, such as IgE synthesis, eosinophil activation, and airway hyperresponsiveness. spandidos-publications.comaai.orgnih.gov
Inhibition of Interleukin-4 (IL-4) Synthesis and Release
Suplatast tosilate has been shown to inhibit the synthesis and release of IL-4. medchemexpress.compatsnap.comspandidos-publications.comaai.orgchemicalbook.comnih.govnih.govnih.govpsu.edu Studies have demonstrated that this compound can depress phytohemagglutinin (PHA)-induced expression of IL-4 mRNA in normal peripheral blood mononuclear cells (PBMC). medchemexpress.com It inhibits IL-4 production in conalbumin-stimulated murine Th2 cells in a concentration-dependent manner. chemicalbook.comcaymanchem.com In clinical studies, oral administration of this compound significantly decreased serum levels of IL-4. nih.gov This inhibition of IL-4 is considered a key mechanism by which this compound suppresses IgE synthesis. chemicalbook.comnih.govpsu.edu
Suppression of Interleukin-5 (IL-5) Production
The compound also suppresses the production of IL-5. medchemexpress.compatsnap.comspandidos-publications.comnih.govrndsystems.comaksci.comtocris.com IL-5 is crucial for the differentiation, proliferation, and activation of eosinophils, which are significant effector cells in allergic inflammation. spandidos-publications.comnih.gov this compound inhibits IL-5 production in Th2 cells. medchemexpress.compatsnap.comspandidos-publications.com In asthmatic rats, treatment with this compound blocked the expression and release of IL-5 induced by ovalbumin (OVA). spandidos-publications.com Studies in mice and guinea pigs have also shown that this compound treatment leads to decreased levels of IL-5. medchemexpress.comchemicalbook.comnih.govcaymanchem.comatsjournals.org The suppression of IL-5 production is linked to the inhibition of eosinophil infiltration observed with this compound treatment. spandidos-publications.comnih.govaksci.comjmcp.org
Attenuation of Interleukin-13 (IL-13) Release
This compound attenuates the release of IL-13. spandidos-publications.comaai.orgchemicalbook.comnih.govfishersci.atapexbt.com IL-13 is involved in mucus hypersecretion and airway hyperresponsiveness in asthma. nih.gov this compound has been shown to attenuate IL-13 production. rndsystems.comaksci.comtocris.comapexbt.com In an ovalbumin-sensitized mouse model of asthma, this compound inhibited increases in IL-13 levels in bronchoalveolar lavage fluid (BALF). chemicalbook.comcaymanchem.com While some studies indicate inhibition of IL-13 release, one report noted that in human peripheral basophils, this compound inhibited the antigen-induced release of IL-13 but not IL-4. chemicalbook.comresearchgate.net
Here is a summary of the impact of this compound on key Th2 cytokines:
| Cytokine | Effect of this compound | References |
| Interleukin-4 (IL-4) | Inhibition of Synthesis and Release | medchemexpress.compatsnap.comspandidos-publications.comaai.orgchemicalbook.comnih.govnih.govnih.govpsu.edu |
| Interleukin-5 (IL-5) | Suppression of Production | medchemexpress.compatsnap.comspandidos-publications.comnih.govnih.govnih.govpsu.edurndsystems.comaksci.comtocris.comatsjournals.org |
| Interleukin-13 (IL-13) | Attenuation of Release | spandidos-publications.comaai.orgchemicalbook.comnih.govcaymanchem.comrndsystems.comaksci.comtocris.comfishersci.atapexbt.com |
Impact on Immunoglobulin E (IgE) Production and Signaling
This compound significantly impacts the production and signaling of Immunoglobulin E (IgE), a key antibody in allergic reactions. medchemexpress.compatsnap.comspandidos-publications.comaai.orgnih.govnih.govnih.govcaymanchem.comrndsystems.comaksci.comjmcp.orgapexbt.comresearchgate.netnih.gov
Suppression of IgE Synthesis
This compound is known to suppress IgE synthesis. medchemexpress.compatsnap.comspandidos-publications.comaai.orgnih.govnih.govnih.govcaymanchem.comrndsystems.comaksci.comjmcp.orgapexbt.comresearchgate.netnih.gov This is considered a potent inhibitor of IgE synthesis without significantly affecting IgG or IgM synthesis. chemicalbook.com The suppression of IgE synthesis is thought to be primarily mediated by the inhibition of IL-4 production by T cells at the gene level. chemicalbook.comresearchgate.net Studies in mice have shown dose-dependent inhibition of both total and specific IgE concentrations in serum after immunization. scispace.comresearchgate.net In patients with perennial allergic rhinitis, this compound significantly decreased serum levels of specific IgE. nih.gov The agent's ability to suppress IgE production contributes to its anti-allergic effects. chemicalbook.compsu.educaymanchem.comaksci.comtocris.comjmcp.orgscispace.com
Research findings on IgE suppression include:
| Study Model | Observation | References |
| Purified allergen-dependent B cell cultures | Concentration-dependent suppression of IgE synthesis mediated by SN-4. | medchemexpress.com |
| Murine model of asthma | Inhibition of IgE synthesis. | medchemexpress.com |
| Immunized BALB/c mice | Suppression of primary IgE antibody response and depression of serum IgE levels. | researchgate.net |
| Ovalbumin-sensitized mouse model of asthma | Inhibition of ovalbumin-induced increases in ovalbumin-specific IgE in serum. | chemicalbook.comcaymanchem.com |
| Patients with perennial allergic rhinitis | Significant decrease in serum levels of specific IgE. | nih.gov |
| Patients with mild atopic asthma | Significant decrease in total IgE antibody titer. | apjai-journal.org |
Influence on IgE-mediated Cellular Responses
Beyond suppressing IgE synthesis, this compound also influences IgE-mediated cellular responses. aai.orgnih.gov IgE binds to high-affinity FcεRI receptors on the surface of mast cells and basophils. nih.gov Upon allergen binding and crosslinking of these receptors, downstream signaling leads to the degranulation of these cells and the release of various pharmacologic mediators responsible for allergic symptoms. nih.gov this compound has been reported to attenuate mast cell degranulation. spandidos-publications.com It also acts as an immunoregulator that suppresses histamine (B1213489) release, a key mediator released during mast cell degranulation. chemicalbook.comrndsystems.comaksci.comtocris.com Furthermore, this compound has been shown to inhibit the differentiation of human mast cells from cord blood progenitors, although the exact mechanisms are not fully clear. psu.edu It has been suggested that this compound's effects on eosinophilia and ear swelling responses in murine contact sensitivity models may be mediated by the suppression of IL-5 and IL-4 production, respectively, which are cytokines involved in the development and activation of cells participating in IgE-mediated responses. nih.gov
Regulation of Eosinophil Homeostasis and Function
Eosinophils are a type of white blood cell that plays a significant role in allergic inflammation. nih.gov this compound has demonstrated effects on the behavior and function of these cells.
This compound is known to suppress eosinophil infiltration into tissues. aai.orgkarger.comnih.gov This effect is linked to its ability to inhibit the production of key Th2 cytokines, specifically interleukin-4 (IL-4) and interleukin-5 (IL-5). patsnap.comaai.orgkarger.com IL-5 is particularly important for the differentiation, recruitment, activation, and survival of eosinophils. nih.govspandidos-publications.com By reducing the levels of these cytokines, this compound attenuates the signals that promote eosinophil migration into inflammatory sites, such as the airways in asthma or the nasal mucosa in allergic rhinitis. aai.orgkarger.comatsjournals.org Studies in sensitized guinea pigs have shown that this compound significantly inhibited the recruitment of eosinophils and lymphocytes into the airways after antigen challenge. atsjournals.org
Beyond inhibiting infiltration, this compound also influences eosinophil activation and degranulation. nih.govbioline.org.br Eosinophil degranulation involves the release of various pro-inflammatory mediators and cytotoxic proteins. bioline.org.brmdpi.com Research indicates that this compound can inhibit the release of certain cytokines from activated eosinophils. bioline.org.brnih.gov For instance, upon activation by cross-linking CD28 on the eosinophil membrane, this compound treatment inhibited the release of the Th2 cytokine IL-13 from eosinophils, while the release of Th1 cytokines like IL-2 and IFN-γ was not affected. bioline.org.brnih.gov This suggests a selective modulation of eosinophil cytokine release pathways by this compound.
Inhibition of Eosinophil Infiltration
Interference with Histamine Signaling Pathways
Histamine is a crucial mediator in allergic reactions, primarily acting through histamine receptors, particularly the histamine H1 receptor (H1R). aai.orgresearchgate.net this compound interferes with histamine signaling at multiple levels.
This compound has been shown to down-regulate the gene expression of the histamine H1 receptor (H1R). aai.orgnih.govpharm.or.jp Elevated levels of H1R mRNA are observed in conditions like allergic rhinitis, and these levels correlate with symptom severity. aai.orgnih.govresearchgate.net Studies using toluene-2,4-diisocyanate (TDI)-sensitized rats, a model for allergic rhinitis, demonstrated that pretreatment with this compound significantly suppressed the TDI-induced elevation of H1R mRNA. aai.orgresearchgate.netnih.gov This suppression is thought to occur through both indirect and direct mechanisms, including the inhibition of IL-4-mediated H1R gene up-regulation. aai.orgnih.gov While this compound suppressed IL-4-induced up-regulation of H1R mRNA in HeLa cells, it did not inhibit histamine-induced H1R mRNA elevation. aai.orgresearchgate.netnih.gov
Histidine decarboxylase (HDC) is the primary enzyme responsible for synthesizing histamine from histidine in mammals. aai.orgnih.gov Control of HDC activity is therefore a key target for regulating histamine levels. aai.org this compound has been shown to suppress HDC activity. aai.orgresearchgate.netnih.gov In TDI-sensitized rats, provocation with TDI increased HDC activity and HDC mRNA expression in the nasal mucosa. aai.orgresearchgate.net Pretreatment with this compound significantly suppressed both the increase in HDC mRNA and HDC activity in the nasal mucosa of these rats. aai.orgresearchgate.netnih.gov This inhibition of HDC activity contributes to the reduction in histamine content observed in nasal lavage fluid. aai.orgresearchgate.netnih.gov
This compound also modulates the release of histamine. aai.orgkarger.comkarger.com Histamine is primarily released from mast cells and basophils during allergic reactions. aai.orgkarger.com Studies have indicated that this compound can suppress antigen-induced degranulation of mast cells and subsequent histamine release. aai.orgkarger.com For example, it has been reported to suppress the antigen-induced degranulation of mesenteric mast cells and histamine release from peritoneal exudate cells in rats. aai.orgkarger.com Additionally, in experimental bladder inflammation models, this compound inhibited the release of histamine from bladder explants, although the mechanism did not appear to involve direct mast cell inhibition in that specific context. auajournals.orgmastcellmaster.com This suggests that this compound's effect on histamine release may involve multiple pathways depending on the cell type and context.
| Mechanism | Effect of this compound | Relevant Cytokines/Enzymes Involved | Study Model/Cell Type |
| Inhibition of Eosinophil Infiltration | Suppressed infiltration into tissues (e.g., airways, nasal mucosa) | IL-4, IL-5 | TDI-sensitized rats, Sensitized guinea pigs |
| Modulation of Eosinophil Activation/Degranulation | Inhibited release of IL-13 from activated eosinophils | IL-13 | Eosinophils (activated by CD28 cross-linking) |
| Down-regulation of H1R Gene Expression | Suppressed H1R mRNA elevation | IL-4, Histamine | TDI-sensitized rats, HeLa cells |
| Suppression of Histidine Decarboxylase (HDC) Activity | Suppressed HDC activity and HDC mRNA expression, leading to reduced histamine content | Histidine Decarboxylase (HDC) | TDI-sensitized rats |
| Modulation of Histamine Release | Suppressed antigen-induced mast cell degranulation and histamine release; inhibited histamine release from bladder explants | Histamine | Rat mast cells (mesenteric, peritoneal), Bladder explants |
Suppression of Histidine Decarboxylase (HDC) Activity
Identification of Specific Molecular and Cellular Targets
Research has identified several specific molecular and cellular targets through which this compound exerts its effects. These targets include key transcription factors involved in immune responses, ion channels on specific cell types, and components of prominent signaling pathways.
Role of GATA Binding Protein 3 (GATA-3) Pathway Modulation
This compound has been shown to modulate the GATA Binding Protein 3 (GATA-3) pathway. GATA-3 is a transcription factor critical for the differentiation and function of Th2 cells, which are involved in allergic inflammation and the production of cytokines such as interleukin (IL)-4 and IL-5. Studies have indicated that this compound can inhibit the mRNA expression of GATA-3 in Th2 cells. plos.org This inhibition of GATA-3 expression appears to be an upstream mechanism by which this compound targets asthma and represses IL-5 expression. spandidos-publications.com In asthmatic rat models, this compound treatment markedly reduced the increased expression of GATA-3 protein in lung tissue. spandidos-publications.com The levels of GATA-3 were found to positively correlate with airway resistance and IL-5 levels in these models, suggesting a link between GATA-3 modulation and the amelioration of airway hyperreactivity and inflammation by this compound. spandidos-publications.comnih.gov Further research suggests that this compound may inhibit Th2 cell differentiation by suppressing the phosphorylation of STAT5 and mTOR, leading to a downregulation of GATA-3 expression and activity. rhhz.net
Interaction with Chloride Channels in Human Blood Eosinophils
This compound has been shown to interact with chloride channels in human blood eosinophils. Eosinophils are key effector cells in allergic diseases, contributing to pathophysiology through the release of granule proteins and cytokines. researchgate.net Studies investigating the direct effects of this compound on human eosinophil activation have suggested that its anti-allergic and anti-asthmatic effects could be due to this interaction. researchgate.net In vitro studies using the whole-cell patch-clamp technique on human blood eosinophils isolated from allergic asthmatic donors demonstrated that this compound increased both inward and outward chloride currents. researchgate.net This effect was observed at concentrations of 5 ng/mL, but not at 1 ng/mL. researchgate.net Radioligand binding studies using [3H]IPD (this compound) revealed specific binding sites for the compound in human blood eosinophils, with calculated K(D) and B(max) values. researchgate.net Chloride channel blockers were found to inhibit this compound-induced respiratory burst, chemotaxis, and adhesion to endothelial cells in eosinophils, further supporting the role of chloride channel interaction in its effects on eosinophil function. researchgate.net
Effects on NFAT and TLR Signaling Pathways
This compound has been reported to act on Nuclear Factor of Activated T-cells (NFAT) and Toll-like Receptor (TLR) signaling pathways. abbexa.commayflowerbio.comglpbio.com The NFAT pathway is involved in the transcription of genes encoding cytokines, including IL-2 and IL-9, particularly in T cells and mast cells. researchgate.netresearchgate.net Studies have indicated that this compound can suppress ionomycin (B1663694)/phorbol-12-myristate-13-acetate-induced upregulation of IL-2 gene expression in Jurkat cells, where CN/NFAT signaling is involved. researchgate.net Immunoblot analysis suggested that this compound inhibited the binding of NFAT to DNA. researchgate.net Furthermore, it suppressed ionomycin-induced IL-9 mRNA upregulation in RBL-2H3 cells, another cell line where CN/NFAT signaling plays a role. researchgate.netresearchgate.net This suggests that this compound may alleviate symptoms in allergic rhinitis by suppressing NFAT-mediated signaling. researchgate.netresearchgate.net Additionally, this compound has been reported to suppress innate immunity by down-regulating the gene expression of TLR2, TLR4, and CD14 on splenocytes stimulated with LPS and TLR2/TLR4 agonists. mayflowerbio.com
Activity of Metabolic Products (e.g., 4-(3-ethoxy-2-hydroxypropoxy) acrylanilide (M-1))
This compound is metabolized in the body, and some of its metabolic products may also possess biological activity. One such metabolite is 4-(3-ethoxy-2-hydroxypropoxy) acrylanilide, referred to as M-1. While the search results did not provide detailed information specifically on the activity of M-1 in the context of GATA-3, chloride channels, NFAT, or TLR signaling as separate from the parent compound, one study mentions that both suplatast and its metabolite M-1 suppressed ionomycin-induced IL-9 mRNA elevation in RBL-2H3 cells in a dose- and time-dependent manner, suggesting that M-1 also contributes to the suppression of CN/NFAT signaling-mediated IL-9 gene upregulation. researchgate.net Pharmacokinetic studies in healthy volunteers have characterized the plasma concentration and parameters of M-1 after single and multiple oral administration of this compound. researchgate.net
Anti-fibrotic Activity Mechanisms
Beyond its effects on allergic inflammation, this compound has demonstrated anti-fibrotic activity through several mechanisms. Studies in animal models of fibrosis have shed light on these pathways. This compound has been shown to prevent bleomycin-induced pulmonary fibrosis in mice. psu.edunih.gov While the effect of this compound on Th2 cytokines could not be demonstrated in the specific mouse model used in one study, the upregulation of monocyte chemoattractant protein (MCP)-1 levels in bronchoalveolar lavage fluid was suppressed. psu.edunih.gov this compound effectively inhibited the production of MCP-1 in alveolar macrophages, suggesting that its anti-inflammatory and anti-fibrotic effects are associated with suppressed MCP-1 expression. psu.edunih.gov
In a mouse model of renal interstitial fibrosis induced by unilateral ureteral obstruction (UUO), this compound prevented the induced fibrosis. jst.go.jp Mechanistically, it inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), which was increased by UUO. jst.go.jp this compound also reduced the increased accumulation of transforming growth factor β (TGF-β), type I collagen, and modulated components of the JAK/STAT pathway, including reducing the increased mRNA levels of JAK1 and STAT3, and significantly decreasing STAT3 phosphorylation stimulated by UUO. jst.go.jp The decrease in IL-4 mRNA levels by this compound in this model is thought to suppress the JAK/STAT pathway, contributing to the alleviation of renal interstitial fibrosis. jst.go.jp These findings indicate that this compound reduces fibrosis through mechanisms involving the reduction of ERK and JAK/STAT pathway signaling. jst.go.jp
Scavenging of Hydroxyl Radicals and Oxidative Stress Mitigation
This compound has demonstrated the ability to scavenge hydroxyl radicals and mitigate oxidative stress. Prolonged exposure to hyperoxia can produce significant amounts of reactive oxygen species (ROS) in the lung, leading to injury. hiroshima-u.ac.jpnih.gov this compound has been shown to protect the lung against hyperoxic lung injury. hiroshima-u.ac.jpnih.gov Electron paramagnetic resonance spin-trapping analysis revealed that this compound can scavenge hydroxyl radicals in a dose-dependent manner. hiroshima-u.ac.jpnih.gov The reaction rate constant with hydroxyl radical was calculated to be 2.6 × 10¹¹ M⁻¹S⁻¹, which is faster than that of several well-established antioxidants like ascorbate, glutathione, and cysteine. hiroshima-u.ac.jpnih.govresearchgate.net This scavenging effect on hydroxyl radicals is believed to contribute to the protection of the lung from hyperoxic injury in vivo. hiroshima-u.ac.jp
In addition to direct radical scavenging, this compound treatment significantly inhibited hyperoxia-induced elevations in markers of oxidative stress, such as 8-hydroxydeoxyguanosine (a marker of oxidative DNA damage) in bronchoalveolar lavage fluid and 8-isoprostane (a marker of lipid peroxidation) in lung tissue. hiroshima-u.ac.jpnih.gov These findings suggest that this compound exerts an antioxidant activity in vivo, protecting against oxidative stress induced by ROS. hiroshima-u.ac.jpnih.gov The ability of this compound to reduce these markers indicates protection of alveolar epithelial cells and the lung against a broad range of oxidative stresses. hiroshima-u.ac.jp Furthermore, this compound reduces radiation-induced lung injury in mice through the suppression of oxidative stress, protecting alveolar epithelial cells from irradiation-induced inhibition of cell proliferation and suppressing intracellular ROS and DNA double-strand breaks. nih.gov
While this compound itself demonstrates potent hydroxyl radical scavenging activity, it is also metabolized. One potential metabolite, N-(4-(3-ethoxy-2-hydroxypropoxy)phenyl)acrylamide, is also expected to have strong antioxidant activities, although further study is needed to confirm this. hiroshima-u.ac.jp Another metabolite, dimethyl sulfide (B99878) (DMS), metabolized from this compound in vivo, might also play a role in protecting against oxidative stress. hiroshima-u.ac.jp
Here is a summary of some research findings related to this compound's mechanisms:
| Mechanism/Target | Observed Effect | In Vitro/In Vivo Model | Reference |
| GATA-3 Pathway Modulation | Inhibition of GATA-3 mRNA expression; Reduction of GATA-3 protein expression; Inhibition of Th2 cell differentiation | Th2 cells (in vitro), Asthmatic rat model (in vivo) | plos.orgspandidos-publications.comrhhz.net |
| Chloride Channels | Increased inward and outward chloride currents; Specific binding sites for this compound | Human blood eosinophils (in vitro) | researchgate.net |
| NFAT Signaling Pathway | Suppression of IL-2 and IL-9 gene expression; Inhibition of NFAT binding to DNA | Jurkat cells (in vitro), RBL-2H3 cells (in vitro) | researchgate.netresearchgate.net |
| TLR Signaling Pathways | Down-regulation of TLR2, TLR4, and CD14 gene expression | Splenocytes stimulated with LPS and TLR2/TLR4 agonists | mayflowerbio.com |
| Anti-fibrotic Activity (Pulmonary) | Reduced pulmonary fibrosis; Suppression of MCP-1 production in alveolar macrophages | Bleomycin-induced pulmonary fibrosis in mice (in vivo) | psu.edunih.gov |
| Anti-fibrotic Activity (Renal) | Prevention of renal interstitial fibrosis; Inhibition of ERK phosphorylation; Reduction of TGF-β and type I collagen; Modulation of JAK/STAT | UUO-induced renal interstitial fibrosis in mice (in vivo) | jst.go.jp |
| Hydroxyl Radical Scavenging | Direct scavenging of hydroxyl radicals (fast reaction rate constant) | Electron paramagnetic resonance spin-trapping (in vitro) | hiroshima-u.ac.jpnih.govresearchgate.net |
| Oxidative Stress Mitigation (Hyperoxia) | Inhibition of 8-OHdG and 8-isoprostane elevation; Protection against hyperoxic lung injury | Hyperoxic lung injury in mice (in vivo) | hiroshima-u.ac.jpnih.gov |
| Oxidative Stress Mitigation (Radiation) | Protection of alveolar epithelial cells; Suppression of intracellular ROS and DNA double-strand breaks | Irradiated murine alveolar epithelial cells (in vitro), Irradiated murine lungs (in vivo) | nih.gov |
This compound is a chemical compound that has been investigated for its therapeutic applications, primarily in the management of allergic diseases such as bronchial asthma and allergic rhinitis. It is classified as a Th2 cytokine inhibitor and is marketed in Japan under the trade names Tosilart® and IPD Capsules®. altmeyers.orgncats.iopatsnap.com Its mechanism of action involves the inhibition of Th2-type cytokines, notably interleukin-4 (IL-4) and interleukin-5 (IL-5), which are key mediators in the inflammatory response associated with allergies. patsnap.comopenaccessjournals.com By suppressing the production of these cytokines, this compound can reduce the activation and infiltration of eosinophils, a type of white blood cell involved in allergic inflammation. ncats.iopatsnap.com This targeted approach aims to alleviate symptoms and modulate the immune response. patsnap.com
Therapeutic Applications and Clinical Efficacy of this compound
This compound has demonstrated efficacy in various aspects of bronchial asthma management and in the treatment of allergic rhinitis.
Bronchial Asthma Management
This compound has shown effectiveness in addressing several facets of bronchial asthma, including different severity levels and specific asthma phenotypes.
Efficacy in Mild to Moderate Atopic and Non-atopic Asthma
Amelioration of Airway Hyperresponsiveness and Inflammation in Asthmatic Models
This compound has been observed to ameliorate airway hyperreactivity and inflammation in asthmatic models. In a mouse model of asthma, treatment with this compound significantly reduced the number of total cells and eosinophils in bronchoalveolar lavage fluid (BALF) and nearly completely inhibited the development of antigen-induced bronchial hyperresponsiveness (BHR). nih.govkarger.com Histological examination in this model confirmed a reduction in submucosal cell infiltration in the lung and showed marked inhibition of bronchial epithelial cell damage. nih.gov The levels of IL-4, IL-5, and IL-13 in BALF were also significantly decreased in mice treated with this compound. nih.govkarger.com In sensitized guinea pigs, this compound significantly inhibited the late asthmatic response and the recruitment of eosinophils and lymphocytes into the airways following antigen challenge, without affecting the early asthmatic response. atsjournals.org This suggests that suplatast inhibits the inflammatory process that occurs after mast cell degranulation. atsjournals.org An animal study investigating the mechanism of action suggested that this compound may ameliorate airway hyperreactivity and inflammation through inhibition of the GATA-3/IL-5 signaling pathway. nih.gov
Steroid-Sparing Effects in Corticosteroid-Dependent Asthma
This compound may be useful for reducing corticosteroid requirements in patients with asthma. jmcp.org In a study involving patients with moderate-to-severe corticosteroid-dependent asthma, treatment with this compound resulted in less deterioration of pulmonary function, asthma symptoms, and reliance on beta2-agonists during a steroid-reduction phase compared to placebo. the-scientist.comnih.gov These findings suggest that this compound may allow for a reduction in steroid dose in patients with steroid-dependent asthma. the-scientist.com
Prophylactic Effectiveness in Pediatric Asthma Exacerbations
Short-term additional treatment with this compound has been suggested to be useful for preventing asthma symptoms in children whose asthma is typically exacerbated in the autumn. researchgate.netnih.gov A pilot study comparing this compound with mequitazine (B1676290) in children aged 2 to 15 years who had experienced asthmatic attacks in the previous year and tested positive for mite allergen showed that the mean number of days without symptoms during weeks 7 to 8 of treatment increased significantly only in the suplatast group. researchgate.netnih.gov Early intervention with this compound has also shown potential for the primary prevention of wheezing and asthma in infants with food allergies and atopic dermatitis. researchgate.netnih.gov In a study, the prevalence of asthma after 24 months of treatment was significantly lower in the suplatast group compared to a ketotifen (B1218977) group (20.8% vs. 65.6%, p < 0.01). researchgate.netnih.gov The time to the initial episode of wheezing was also significantly longer in the suplatast group for infants who developed asthma. researchgate.netnih.gov
Efficacy in Cough Variant Asthma
This compound has demonstrated effectiveness in the treatment of cough variant asthma (CVA). nih.govkarger.com In a study, suplatast treatment improved cough scores and the cough threshold for capsaicin (B1668287) in patients with CVA. nih.gov Suplatast also decreased the percentage of eosinophils and concentrations of eosinophilic cationic protein (ECP) in induced sputum, suggesting an improvement in eosinophilic inflammation in these patients. nih.gov
Allergic Rhinitis Treatment
Positive clinical results have also been reported for this compound in the treatment of allergic rhinitis. openaccessjournals.com this compound has shown adequate efficacy for the treatment of allergic rhinitis. ncats.io Early intervention with this compound was found to be an effective treatment for patients with allergies to Japanese cedar and cypress pollen, resulting in lower symptom, medication, and symptom medication scores compared to receiving suplatast only during the pollen season. jibirin.gr.jp Suplatast can alleviate the nasal symptoms of allergic rhinitis in animal models. aai.org
Therapeutic Applications and Clinical Efficacy of Suplatast Tosilate
Allergic Rhinitis Treatment
Impact on Nasal Symptoms and Allergic Inflammation
In clinical studies involving patients with perennial nasal allergies, suplatast (B1197778) tosilate treatment led to a significant decrease in subjective nasal clinical symptom scores. nih.gov Evaluation of inflammatory cells in the nasal mucosa showed a significant decrease in the percentage of EG2-positive cells (indicating eosinophils) and CD4-positive cells, as well as a reduction in the CD4/CD8 ratio after treatment. nih.gov Furthermore, levels of cytokines such as IL-4, IL-5, and IL-13, and interferon (IFN)-gamma were significantly decreased in the nasal mucosa of patients treated with suplatast tosilate. nih.gov The IL-5/IFN-gamma ratio also significantly decreased. nih.gov
Modulation of Histamine (B1213489) Signaling in Allergic Rhinitis Models
Histamine plays a significant role in eliciting allergic rhinitis symptoms, and the upregulation of histamine H1 receptor (H1R) and histidine decarboxylase (HDC) mRNAs has been observed in patients. aai.orgnih.gov Research in TDI-sensitized rats demonstrated that provocation with TDI increased HDC activity, the histamine content of nasal lavage fluid, and the expression of H1R, HDC, and IL-4 mRNAs. aai.orgnih.govresearchgate.net Pretreatment with this compound for two weeks significantly suppressed these increases. aai.orgnih.govresearchgate.net this compound suppressed HDC activity in the nasal mucosa and the histamine content of the nasal lavage fluid. aai.orgnih.govresearchgate.net
Further investigation using HeLa cells expressing endogenous H1R indicated that this compound suppressed IL-4-induced upregulation of H1R mRNA. aai.orgnih.govresearchgate.net However, it did not inhibit histamine-induced H1R mRNA elevation. aai.orgnih.govresearchgate.net These findings suggest that this compound may alleviate nasal symptoms by inhibiting histamine signaling through the suppression of both histamine- and IL-4-induced H1R gene expression, mediated by the inhibition of HDC and IL-4 gene transcriptions, respectively. aai.orgnih.govresearchgate.net
Atopic Dermatitis Intervention
Atopic dermatitis (AD) is a chronic inflammatory skin disease associated with elevated serum IgE levels and the overexpression of Th2 cytokines, including IL-4 and IL-5. oup.comresearchgate.netnih.gov
Improvement of Cutaneous Symptoms
Systemic administration of this compound has been used in the treatment of atopic dermatitis. oup.comnih.gov Clinical studies have shown that this compound treatment can lead to improvements in the cutaneous symptoms of AD patients. In one study involving 45 patients with atopic dermatitis, administration of this compound (300 mg/day) for 8 weeks resulted in temporary improvements in severity, itching, and sleeplessness scores. nih.gov All evaluated scores significantly decreased over the 8-week observation period compared to baseline. nih.gov Significant improvements in severity scores were observed in different body regions depending on the initial severity of AD (e.g., lower limb in the severe group, head, face, neck, and upper limb in the moderate group, and trunk and upper limbs in the mild group). nih.gov
Studies in a genetically engineered AD mouse model (K14/caspase-1 transgenic mouse) also evaluated the effects of topical this compound. oup.comnih.gov Topical application of this compound ointment suppressed skin manifestations and dermal mast cell infiltration in these mice. oup.comnih.gov
Correlation with Immunological Biomarkers in Atopic Dermatitis
Treatment with this compound has been associated with changes in several immunological parameters in patients with atopic dermatitis. In the study of 45 AD patients, peripheral blood eosinophil counts and serum LDH levels significantly diminished after 8 weeks of treatment compared to before administration. nih.gov However, no significant difference was found in total IgE levels and serum eosinophil cationic protein (ECP) levels in this particular study. nih.gov Serum IL-5 levels decreased, although this change was not statistically significant. nih.gov Positive correlations were found between the changes in severity score and the changes in peripheral eosinophil count, serum LDH levels, and serum ECP levels. nih.gov Positive correlations were also observed between the changes in peripheral eosinophil count and the changes in serum LDH levels and serum ECP levels. nih.gov
In a study involving 101 cases of atopic dermatitis treated with this compound (300 mg/day) for 8 weeks, significant decreases were observed in peripheral blood eosinophil count, the percentage of eosinophils, and plasma ECP levels compared to baseline. nih.gov Total serum IgE levels and LDH levels did not show a significant difference in this study. nih.gov
Further research has explored the association between genetic polymorphisms and the response to this compound in AD patients. A study analyzing polymorphisms in genes related to AD pathogenesis in responders and non-responders to this compound treatment found significant associations between treatment response and single nucleotide polymorphisms (SNPs) in IL-4 and IL-12B genes. This suggests that AD patients who tend to produce more IL-4 and IL-12 may be more susceptible to this compound treatment.
Exploratory and Emerging Therapeutic Areas
Beyond established indications, this compound has been explored for its potential in other inflammatory conditions.
Interstitial Cystitis Symptom Modulation
Interstitial cystitis (IC), also known as painful bladder syndrome, is a chronic disease characterized by urinary urgency, frequency, and suprapubic pain. researchgate.netresearchgate.net this compound, as a Th2 cytokine inhibitor, was predicted to relieve interstitial cystitis symptoms. researchgate.netnih.gov
Several studies have investigated the efficacy of this compound in Japanese interstitial cystitis patients. researchgate.netnih.gov A preliminary open-label clinical study in 14 women with non-ulcerative IC showed that treatment with this compound significantly increased bladder capacity and decreased urinary urgency, urinary frequency, and lower abdominal pain, as measured by the IC symptom index. researchgate.net A concomitant reduction in immunological parameters, including eosinophils, IgE, and urine T cells, was observed. researchgate.net
In experimental studies using hydrochloric acid-induced chronic cystitis rats, oral administration of this compound dose-dependently increased intercontraction intervals and micturition volume. researchgate.netics.org It also suppressed the infiltration of mast cells and eosinophils into the bladder. researchgate.net Intravesical application of this compound in mice significantly inhibited carbachol-induced increases in histamine and lipopolysaccharide-induced TNF-alpha release in urine and bladder explant medium. researchgate.netmastcellmaster.com
Investigation in Idiopathic Pulmonary Fibrosis (IPF)-Related Cough
This compound is currently under investigation for its efficacy and safety in treating cough associated with Idiopathic Pulmonary Fibrosis (IPF). A randomized, double-blind, placebo-controlled, cross-over clinical trial (NCT05983471) is evaluating this compound (referred to as ME-015) in patients with stable IPF and related cough. drugbank.comdrugbank.commeliuspharma.commedpath.comcenterwatch.com This study is designed to enroll 40 patients for a 6-week period, involving alternating treatment periods with the active drug and placebo. meliuspharma.com
The proposed mechanisms of action for this compound in IPF cough are thought to be twofold. Firstly, it is presumed to have an acute effect by stabilizing ion channels in neuronal endings in the lungs that mediate cough. Secondly, it is thought to sub-acutely reduce neuronal inflammation and hyperactivity by acting as a reactive oxygen species scavenger, thereby reducing the hypersensitization of neuronal receptors to stimuli. This is further supported by its established chronic anti-inflammatory effect on key cells involved in the immune reaction in IPF. meliuspharma.com
While research is ongoing for IPF-related cough, this compound has shown effects in other cough-related conditions. In patients with cough variant asthma, this compound improved cough scores and the cough threshold for capsaicin (B1668287). researchgate.net It also decreased the percentage of eosinophils and concentrations of eosinophil cationic protein (ECP) in induced sputum in these patients, suggesting an improvement in eosinophilic inflammation. researchgate.net In an open-label study of 19 patients suffering from chronic cough after lung cancer surgery, 16 patients reported improvement after 1 month of treatment with this compound. meliuspharma.com
Potential Role in Minimal Change Nephrotic Syndrome (MCNS) Remission
This compound has shown potential in the management of Minimal Change Nephrotic Syndrome (MCNS), particularly in maintaining remission and potentially reducing corticosteroid dependence. A case report highlighted the use of this compound and Eicosapentaenoic Acid (EPA) in a patient with MCNS and type 1 diabetes mellitus. researchgate.netnih.govresearchgate.net In this case, elevated serum IgE levels preceded the onset or relapse of MCNS, suggesting a possible allergic mechanism. researchgate.netnih.govtandfonline.com The administration of this compound, known to suppress serum IgE, along with EPA, appeared to help control IgE levels during the tapering of corticosteroids, allowing the patient to maintain remission even after discontinuing corticosteroids. researchgate.netnih.govresearchgate.net
This compound is known to suppress IgE production, eosinophil infiltration, and the synthesis of IL-4 and IL-5, which contributes to the suppression of allergic activities. nih.gov This mechanism is thought to be beneficial in conditions like MCNS where allergic mechanisms may play a role. researchgate.netnih.govtandfonline.com A pilot study also reported that this compound was beneficial in reducing the corticosteroid dose in nephrotic syndrome. researchgate.netnih.govresearchgate.net
Efficacy in Vitiligo Treatment
This compound has demonstrated efficacy in the treatment of vitiligo, a condition characterized by depigmentation of the skin. In a study involving seven patients with vitiligo, three showed remarkable improvement with repigmentation after treatment with this compound. jle.comnih.gov In three other patients, the drug halted the continuous spread of the lesions. nih.gov The efficacy of this compound in vitiligo is attributed to its suppressive effect on IL-4 production. nih.gov Elevated levels of IL-4 released from Th2 cells are considered an important factor in stimulating autoantibody production by B-cells, and anti-melanocyte antibodies are frequently detected in patients with vitiligo, suggesting an autoimmune component. nih.gov By inhibiting IL-4, this compound may help to mitigate the autoimmune response against melanocytes. nih.gov
A case report also described successful treatment of vitiligo-like depigmentation with perifollicular pigment retention in a patient with systemic sclerosis using oral this compound, with gradual but significant improvement observed over approximately two years. jle.com
Application in Eosinophilic Cystitis and Cutaneous Mastocytosis (Basic Research)
Basic research and limited clinical observations suggest a potential role for this compound in eosinophilic cystitis and cutaneous mastocytosis.
In a rat model of hydrochloric acid-induced chronic cystitis, oral administration of this compound dose-dependently increased micturition volume and intercontraction intervals, indicating improved bladder function. nih.gov Histological analysis in these rats showed that this compound reduced edema and the infiltration of inflammatory cells, such as mast cells and eosinophils, into the bladder. nih.gov These findings suggest that this compound may improve bladder function and pathological changes in cystitis by suppressing inflammation involving mast cells and eosinophils. nih.gov An open-label clinical study in women with interstitial cystitis (IC), a condition with overlapping symptoms with eosinophilic cystitis, showed that this compound treatment for one year led to significantly increased bladder capacity and decreased symptoms like urinary urgency, frequency, and lower abdominal pain in patients with non-ulcerative IC. researchgate.netnih.gov This was correlated with a reduction in blood eosinophils, CD20 positive cells, IgE, and urine CD45RO positive memory T cells. researchgate.netnih.gov
For cutaneous mastocytosis, this compound has been explored in basic research and case reports. This compound is known to suppress the release of chemical mediators from mast cells. researchgate.net While specific detailed research findings on cutaneous mastocytosis were not extensively available in the provided snippets, the drug's known mechanism of inhibiting mast cell mediator release and its effect on eosinophilic infiltration in other conditions like cystitis and asthma researchgate.netnih.govresearchgate.net suggest a potential area of investigation for mast cell-related disorders. One publication mentions oral this compound for the treatment of urticaria pigmentosa, a form of cutaneous mastocytosis. medicaljournalssweden.se Additionally, topical this compound has been shown to suppress dermal mast cell infiltration in an atopic dermatitis mouse model. nih.govoup.com
Immunological and Inflammatory Responses to Suplatast Tosilate
Alterations in Th1/Th2 Balance
The balance between Th1 and Th2 immune responses is crucial in determining the type of inflammatory reaction. Th1 cells are typically involved in cell-mediated immunity and are characterized by the production of cytokines like interferon-gamma (IFN-γ), while Th2 cells are associated with humoral immunity, promoting antibody production (particularly IgE) and eosinophil activation through cytokines such as interleukin (IL)-4, IL-5, and IL-13. Suplatast (B1197778) tosilate has been shown to influence this balance.
Shifting Towards Th1 Dominance
Suplatast tosilate is characterized as a Th2 cytokine inhibitor. rndsystems.comaksci.commedchemexpress.com It has demonstrated the capacity to attenuate the production of Th2 cytokines, including IL-4, IL-5, and IL-13. rndsystems.comaksci.commedchemexpress.comcaymanchem.com This inhibition of Th2 cytokine synthesis contributes to a shift in the Th1/Th2 balance. Studies have indicated that suplatast treatment can lead to a significant increase in the peripheral blood Th1/Th2 ratio. f1000research.com This suggests that the compound may promote a relative dominance of Th1-mediated responses over Th2-mediated responses. The suppression of Th2 cell function is considered a key mechanism by which this compound exerts its effects in allergic diseases. ncats.iobjmu.edu.cn
Modulation of Interferon-gamma (IFN-γ) Production
Interferon-gamma (IFN-γ) is a key cytokine produced by Th1 cells and plays a role in cell-mediated immunity. Research on the effect of this compound on IFN-γ production has yielded varying results. Some studies suggest that this compound has no effect on IFN-γ production. rndsystems.comaksci.comcaymanchem.com However, other research indicates that suplatast treatment can lead to an increase in blood IFN-γ levels. researchgate.net Additionally, while some studies show inhibition of IFN-γ gene expression and decreased concentration in cell culture supernatants, others report that this compound does not inhibit IFN-γ production by Th1 cell lines. nih.govnih.gov The effect on IFN-γ production may depend on the specific cellular context and experimental conditions.
Changes in Inflammatory and Allergic Biomarkers
This compound has been shown to impact several biomarkers associated with inflammation and allergic responses, particularly those related to eosinophils and IgE antibodies.
Peripheral Blood Eosinophil Counts
Elevated peripheral blood eosinophil counts are a common feature of allergic inflammation. Multiple studies have demonstrated that this compound treatment leads to a reduction in peripheral blood eosinophil counts. aksci.comf1000research.comnih.govnih.govthieme-connect.comnih.govnih.gov This decrease has been observed in patients with conditions such as eosinophilia and atopic dermatitis. researchgate.netnih.gov The reduction in eosinophil counts is considered an important indicator of the compound's anti-inflammatory effect. tandfonline.com
Observed Changes in Peripheral Blood Eosinophil Counts
| Study/Context | Observed Effect on Peripheral Blood Eosinophil Counts | Citation |
| Patients with eosinophilia | Reduces peripheral blood eosinophil levels | researchgate.net |
| Patients with mild and moderate asthma | Significantly decreased after treatment | nih.govnih.gov |
| Infants with atopic dermatitis | Significantly decreased after treatment | f1000research.com |
| Patients with atopic cough | Decrease observed after treatment | thieme-connect.com |
| Patients with atopic dermatitis (8 weeks) | Significantly diminished | nih.gov |
| General effect mentioned | Suppresses allergy-related eosinophils | ncats.io |
| Inhibits eosinophil infiltration into airway | Reduced number of eosinophils | medchemexpress.com |
Serum and Sputum Eosinophil Cationic Protein (ECP) Levels
Eosinophil Cationic Protein (ECP) is released by activated eosinophils and serves as a marker of eosinophilic inflammation. This compound has been shown to significantly decrease ECP levels in both serum and induced sputum. aksci.comnih.govnih.govnih.govtandfonline.comfishersci.ca This reduction in ECP levels further supports the anti-eosinophilic inflammatory effects of this compound. The decrease in sputum ECP levels has been noted as a particularly sensitive indicator in some studies. tandfonline.com
Observed Changes in ECP Levels
| Study/Context | Sample Type | Observed Effect on ECP Levels | Citation |
| Patients with CVA | Induced sputum | Significantly decreased | researchgate.net |
| Patients with mild atopic asthma (12 and 24 months) | Induced sputum | Significantly decreased | apjai-journal.org |
| Patients with mild atopic asthma (12 and 24 months) | Serum | Significantly decreased | apjai-journal.org |
| Patients with mild and moderate asthma | Serum | Decrease observed after treatment | nih.govnih.gov |
| Patients with mild and moderate asthma | Induced sputum | Decrease observed after treatment | nih.govnih.gov |
| Patients with atopic dermatitis (8 weeks) | Plasma | Significantly diminished | nih.gov |
| General effect mentioned | Serum & Sputum | Reduced release | wikigenes.org |
Total IgE Antibody Titers
Observed Changes in Total IgE Antibody Titers
| Study/Context | Observed Effect on Total IgE Antibody Titers | Citation |
| Patients with mild atopic asthma (12 and 24 months) | Significantly decreased | apjai-journal.org |
| Infants with atopic dermatitis | Decrease observed after treatment | f1000research.com |
| Patients with atopic cough | Decrease observed after treatment | thieme-connect.com |
| General effect mentioned | Suppresses IgE production | rndsystems.comaksci.commedchemexpress.comncats.io |
| Affects initial increase in specific IgE | Significantly decrease serum levels of specific IgE | nih.gov |
Changes in Lactate Dehydrogenase (LDH)
Lactate dehydrogenase (LDH) is an enzyme present in nearly all body tissues, playing a crucial role in anaerobic metabolism nih.gov. Elevated serum LDH levels can indicate tissue damage or high tissue turnover and are associated with disease severity in inflammatory conditions such as atopic dermatitis nih.govresearchgate.net. Studies investigating the effects of this compound in patients with atopic dermatitis have observed changes in serum LDH levels following treatment.
Clinical evaluations have shown that administration of this compound leads to a significant reduction in serum LDH levels compared to pre-treatment levels in patients with atopic dermatitis researchgate.netnih.gov. This decrease in LDH levels correlates positively with improvements in clinical symptoms and a reduction in peripheral blood eosinophil counts nih.gov. The observed reduction in serum LDH suggests that this compound may mitigate tissue inflammation and turnover associated with the disease researchgate.net.
Exhaled Nitric Oxide (NO) Concentrations
Exhaled nitric oxide (NO) is a non-invasive biomarker widely used to assess airway inflammation, particularly T2-mediated inflammation, which is characteristic of conditions like asthma journalpulmonology.org. Increased levels of exhaled NO are often observed in patients with asthma and can reflect disease severity nih.gov.
Effects on Antigen-Presenting Cells and Innate Immunity
Antigen-presenting cells (APCs), such as dendritic cells (DCs), play a critical role in initiating immune responses by processing and presenting antigens to T cells. The innate immune system, involving components like Toll-like receptors (TLRs), is crucial for recognizing pathogens and initiating inflammatory signals. Research has explored the effects of this compound on these components.
Studies have demonstrated that this compound influences innate immunity and the function of APCs nih.gov. Investigations using splenocytes stimulated with lipopolysaccharides (LPS) and peptidoglycan (PGN), which are TLR agonists, showed that this compound down-regulated the gene expression of TLR2, TLR4, and CD14 on these cells nih.govmayflowerbio.comfocusbiomolecules.com. Furthermore, treatment of dendritic cells with this compound resulted in lower expression levels of co-stimulatory molecules CD40, CD80, and CD86, along with reduced production of IL-12 nih.gov. These results suggest that this compound can modulate TLR signaling on APCs, thereby potentially influencing downstream adaptive immune responses nih.gov.
Modulation of Co-stimulatory Molecule Expression on Splenocytes
Co-stimulatory molecules on the surface of APCs are essential for providing the second signal required for full T cell activation. Their interaction with ligands on T cells is critical for initiating effective immune responses, including those involved in allergic disorders.
Genomic and Genetic Aspects in Suplatast Tosilate Response
Association of Single Nucleotide Polymorphisms (SNPs) with Treatment Efficacy
Single nucleotide polymorphisms in genes related to cytokine production and allergic pathways have been investigated for their potential to predict responsiveness to Suplatast (B1197778) Tosilate.
Interleukin-4 (IL-4) Gene Polymorphisms (e.g., -590C/T, -33C/T)
Polymorphisms in the Interleukin-4 (IL-4) gene, a key cytokine in Th2 responses and IgE synthesis, have shown associations with the efficacy of Suplatast Tosilate. Studies in patients with atopic dermatitis have indicated that specific genotypes at positions -590C/T and -33C/T within the IL-4 gene promoter region are significantly associated with treatment response scispace.com. For instance, patients with the C/C genotype at the IL-4 -590C/T SNP demonstrated a significantly lower response rate to this compound compared to those with the T/T or T/C genotype . The genotyping results for the -590C/T and -33C/T SNPs in one study were found to be perfectly identical, leading to the use of IL-4 -590C/T as a representative marker .
Table 1: Association of IL-4 -590C/T Genotype with this compound Response in Atopic Dermatitis Patients
| IL-4 -590C/T Genotype | Response Rate (%) | P-value |
| C/C | 0.0 | 0.04 |
| T/T or T/C | 53.1 |
Interleukin-12B (IL-12B) Gene Polymorphisms (e.g., 1188A/C)
Polymorphisms in the Interleukin-12B (IL-12B) gene, which is involved in the differentiation of Th1 cells and regulation of immune responses, have also been linked to this compound efficacy. A significant association was observed between the IL-12B 1188A/C SNP and the response to this compound treatment in patients with atopic dermatitis scispace.com. Patients carrying the A/A genotype at the IL-12B 1188A/C SNP exhibited a significantly lower response rate compared to those with the C/C or C/A genotype .
Table 2: Association of IL-12B 1188A/C Genotype with this compound Response in Atopic Dermatitis Patients
| IL-12B 1188A/C Genotype | Response Rate (%) | P-value | Odds Ratio |
| A/A | 12.5 | 0.02 | 10.2 |
| C/C or C/A | 59.3 |
A combined analysis of the IL-4 -590C/T and IL-12B 1188A/C SNPs revealed that patients with either the IL-4 -590C/T C/C or IL-12B 1188A/C A/A genotype had a significantly lower response rate to this compound compared to those with other genotype combinations .
Table 3: Combined Association of IL-4 -590C/T and IL-12B 1188A/C Genotypes with this compound Response
| Genotype Combination | Response Rate (%) | P-value | Odds Ratio |
| IL-4 -590C/T C/C or IL-12B 1188A/C A/A | 10.0 | 0.002 | 16.0 |
| Other Genotype Combinations | 64.0 |
Leukotriene C4 (LTC4) Synthase Gene Polymorphisms
Polymorphisms in the Leukotriene C4 (LTC4) synthase gene have been investigated in relation to this compound response, particularly in the context of bronchial asthma. Leukotriene C4 synthase is an enzyme involved in the synthesis of cysteinyl-leukotrienes, which are important mediators in asthma niph.go.jp. Studies in children with bronchial asthma have shown that treatment with this compound was more effective in those without the -444 A/C polymorphism of the LTC4 synthase gene nih.govresearchgate.netnih.gov. The prevalence of the wild-type (A/A) genotype of the LTC4S -444 A/C polymorphism was significantly higher in responders compared to non-responders in one study nih.gov.
Interleukin-13 (IL-13) Variant R110Q
The Interleukin-13 (IL-13) variant R110Q has also been associated with the efficacy of this compound. IL-13 is another key Th2 cytokine involved in allergic inflammation spandidos-publications.com. Research in children with bronchial asthma indicated that this compound treatment was more effective in children without the IL-13 variant R110Q nih.govresearchgate.netnih.gov.
Influence of Ethnic Variations on Treatment Response and Disease Pathogenesis
Ethnic variations can influence both disease pathogenesis and the response to treatment with this compound. Differences in the frequency of specific gene polymorphisms, such as those in the IL-4 and IL-12B genes, have been observed across different ethnic groups scispace.com. These variations in genotype frequencies may contribute to observed differences in treatment response rates among ethnic populations scispace.com. For example, the genotype frequencies of IL-4 -590C/T T/T and IL-12B 1188A/C C/C, which were associated with a stronger response to this compound in a study on atopic dermatitis, were found to be significantly higher among Asian populations compared to Europeans based on HapMap project data . This suggests that ethnic background, potentially through influencing the prevalence of certain genetic polymorphisms, can play a role in predicting the likelihood of a favorable response to this compound scispace.com. Considering ethnic variations is therefore important for a comprehensive understanding of Th2-related responses and personalized medicine approaches scispace.comsemanticscholar.org.
Safety and Tolerability Profile of Suplatast Tosilate in Academic Research
Observed Adverse Events in Clinical Trials and Studies
Clinical trials and studies of Suplatast (B1197778) Tosilate have identified a range of adverse events. The frequency and severity of these events can vary among individuals.
Gastrointestinal Disturbances (Nausea, Vomiting, Diarrhea, Abdominal Pain)
Gastrointestinal disturbances are among the commonly reported side effects associated with Suplatast Tosilate. Patients in clinical studies have frequently reported symptoms such as nausea, vomiting, and abdominal pain. patsnap.compatsnap.com Diarrhea has also been noted as a common adverse effect. patsnap.com Stomach discomfort has been reported in some instances. semanticscholar.org These issues can sometimes be managed, and consultation with a healthcare provider is advised if symptoms persist or worsen. patsnap.com
Neurological Effects (Headache, Dizziness, Fatigue)
Neurological effects have also been observed in individuals undergoing treatment with this compound. Headache is a potential side effect, generally mild but occasionally severe. patsnap.com Dizziness, described as lightheadedness or a sensation of spinning, has been reported and can impact daily activities. patsnap.com Fatigue is another commonly reported neurological effect, potentially leading to unusual tiredness or weakness. patsnap.com
Hepatic Enzyme Abnormalities and Monitoring Requirements
Less commonly, this compound has been associated with effects on liver enzymes. patsnap.compatsnap.com Abnormalities in hepatic enzyme levels have been noted as a more severe but less frequent side effect, necessitating periodic monitoring of liver function tests during treatment. patsnap.com Routine blood tests may be recommended for monitoring liver function, particularly during extended treatment periods. patsnap.com Signs such as jaundice (yellowing of the skin or eyes) should be reported to a healthcare provider immediately. patsnap.com Some studies have included exclusion criteria related to serious liver disease or elevated liver enzyme values prior to participation. mhlw.go.jpclinicaltrialsregister.eu
Allergic Reactions to the Compound
Allergic reactions to this compound itself can occur. patsnap.com Reported symptoms of such reactions include rash, itching, swelling, severe dizziness, or trouble breathing. patsnap.com Immediate medical attention is required if these symptoms manifest. patsnap.com Hypersensitivity to the drug or its components is considered a contraindication for its use. patsnap.com Research has also explored the compound's effects on various types of allergic reactions at a mechanistic level. jst.go.jp
Reported Psychological Effects (Mood Changes, Depression, Anxiety)
Some patients treated with this compound have reported psychological effects. These have included mood changes, depression, and anxiety. patsnap.com These psychological effects can be distressing and warrant discussion with a healthcare provider to determine appropriate management, such as dosage adjustment or alternative treatments. patsnap.com Mood swings and anxiety have been mentioned in a broader context that includes this compound. researchgate.net
Considerations for Specific Research Populations
Research into this compound has included investigations in specific populations to understand its effects and safety in these groups.
Use in Pediatric Populations
Studies have explored the use of this compound in pediatric populations, particularly in the context of asthma prevention and treatment. One pilot study investigated its effectiveness as an early intervention for preventing asthma in infants with food allergies and atopic dermatitis. nih.gov This study compared this compound to ketotifen (B1218977) fumarate (B1241708) in infants, measuring outcomes such as asthma incidence, time to onset of wheezing, peripheral blood Th1/Th2 ratio, total IgE level, and eosinophil count. nih.gov After 24 months, the prevalence of asthma was significantly lower in the suplatast group (20.8%) compared to the ketotifen group (65.6%). nih.gov The time to the initial episode of wheezing was also significantly longer in the suplatast group for infants who developed asthma. nih.gov Furthermore, suplatast treatment significantly decreased the eosinophil count and showed a significant difference compared to the ketotifen group in both eosinophil count and Th1/Th2 ratio. nih.gov These results suggested this compound could be useful for the primary prevention of wheezing and asthma in children. nih.gov
Use in Pregnant or Breastfeeding Women (Limited Data)
Information regarding the use of this compound in pregnant or breastfeeding women is limited in the available research. Some sources indicate that its use is not recommended in these populations unless absolutely necessary due to the limited data on safety. patsnap.com Reproductive and developmental toxicity studies in rats have been conducted, assessing the effects of oral administration during pregnancy and the postnatal period. jst.go.jpnih.gov In these studies, high doses in dams showed a tendency towards reduced body weight gain and decreased food consumption, while offspring at high doses showed a reduction or tendency towards reduction in body weight gain. jst.go.jpnih.gov However, no treatment-related changes were observed in general conditions, delivery or nursing state, gestation period, birth rate, physical or reflex development, reproductive ability of offspring, or external examination of F2 fetuses at certain dose levels. jst.go.jpnih.gov The non-effective dose level for F0 dams in general toxicity was estimated to be 600 mg/kg/day, and for reproductive ability, 1800 mg/kg/day. jst.go.jpnih.gov For F1 offspring in postnatal development, the non-effective dose level was estimated to be 600 mg/kg/day. jst.go.jpnih.gov
Patients with Pre-existing Liver Conditions
Caution is advised for patients with pre-existing liver conditions when considering this compound. patsnap.com Research indicates that patients with serious liver disease, defined in one study as AST (GOT) or ALT (GPT) 100 IU/L or higher, were excluded from a clinical trial investigating this compound for interstitial cystitis. mhlw.go.jp This suggests that impaired liver function is a consideration in the use of this compound in research settings. More severe but less common side effects observed in some studies have included liver enzyme abnormalities, highlighting the need for periodic monitoring of liver function tests during treatment. patsnap.com Toxicity studies in rats and dogs have also examined effects on the liver. nih.govnih.gov In a 52-week oral chronic toxicity study in rats, increased relative organ weight in the liver was observed in males at 300 mg/kg/day or more and in females at 1800 mg/kg/day, with slight vacuolization and hypertrophy of centrilobular hepatocytes noted at the highest dose in males. nih.gov An electron microscopic examination in this study observed slight proliferation of smooth endoplasmic reticulum in hepatocytic cytoplasm in males at 1800 mg/kg/day. nih.gov In a 13-week oral repeated dose toxicity study in dogs, slight vacuolar changes in hepatocytes were observed in animals that died at the highest dose (1350 mg/kg/day), but no pathological changes attributable to this compound were seen in survived animals. nih.gov
Research on Drug-Drug Interactions
Research has explored the potential for drug-drug interactions with this compound, particularly concerning its metabolism and the potential for compounded side effects with concomitant medications.
Interactions with Cytochrome P450 Pathway Modulators (e.g., CYP3A4 inhibitors/inducers)
The efficacy and safety of this compound can be influenced by interactions with other drugs that affect liver enzymes, particularly those metabolized through the cytochrome P450 pathway. patsnap.com Concomitant use of medications that modulate CYP3A4 can alter the drug's pharmacokinetics. patsnap.com For example, taking this compound alongside potent CYP3A4 inhibitors such as ketoconazole (B1673606) or erythromycin (B1671065) could potentially increase its plasma concentration, which might heighten the risk of adverse effects. patsnap.com Conversely, CYP3A4 inducers like rifampicin (B610482) might reduce the effectiveness of this compound by accelerating its metabolism. patsnap.com Research on drug interactions often involves investigating the impact of inducers or inhibitors of enzymes like CYP3A4 on the pharmacokinetics and potential clinical outcomes of a drug. annals.edu.sg
Concomitant Medications with Similar Side Effect Profiles
Caution should be exercised when this compound is used concurrently with other medications that have a similar side effect profile to avoid compounded adverse effects. patsnap.com For instance, if this compound is taken with other medications known to cause gastrointestinal upset, the likelihood or severity of these effects might increase. patsnap.com Academic research protocols often require the collection of information on all concomitant medications to assess potential interactions in terms of safety and efficacy. biotech-spain.com This includes drugs, biological products, and even food supplements. biotech-spain.com
Data Table: Summary of Pediatric Study Findings
| Study Population (Age Range) | Comparator | Primary Endpoint(s) | Key Finding (Suplatast vs. Comparator) | Citation |
| Infants with food allergies and atopic dermatitis | Ketotifen | Incidence of asthma, Time to onset of wheezing | Lower asthma prevalence (20.8% vs 65.6%), Longer time to wheezing onset. nih.gov | nih.gov |
| Children (2-15 years) with autumn-exacerbated asthma symptoms | Mequitazine (B1676290) | Number of days without symptoms (8 weeks), JPAC scores | Significant increase in symptom-free days during weeks 7-8 compared to weeks 1-2 within the suplatast group. nih.gov | nih.gov |
Data Table: Summary of Reproductive and Developmental Toxicity Study Findings in Rats
| Study Phase | Administration Period | Dose Levels (mg/kg/day) | Key Findings (F0 Dams) | Key Findings (F1 Offspring) | Non-Effective Dose Level (F0 General Toxicity) | Non-Effective Dose Level (F0 Reproductive Ability) | Non-Effective Dose Level (F1 Postnatal Development) | Citation |
| Perinatal and Postnatal | Day 17 of pregnancy to Day 21 after delivery | 0, 200, 600, 1800 | Tendency to reduced body weight gain and food consumption at 1800 mg/kg/day. No treatment-related changes in delivery, nursing, gestation, birth rate, or autopsy findings. jst.go.jpnih.gov | Reduction or tendency to reduction in body weight gain at 1800 mg/kg/day. No treatment-related changes in clinical signs, physical/reflex development, reproductive ability, etc. jst.go.jpnih.gov | 600 mg/kg/day jst.go.jpnih.gov | 1800 mg/kg/day jst.go.jpnih.gov | 600 mg/kg/day jst.go.jpnih.gov | jst.go.jpnih.gov |
Data Table: Summary of Liver Findings in Toxicity Studies
| Species | Study Duration | Dose Levels (mg/kg/day) | Key Liver Findings | Citation |
| Rat | 52 weeks | 0, 50, 300, 1800 | Increased relative liver weight (males ≥ 300, females 1800). Slight vacuolization and hypertrophy of centrilobular hepatocytes (males 1800). Slight proliferation of smooth endoplasmic reticulum (males 1800). nih.gov | nih.gov |
| Dog | 13 weeks | 0, 50, 150, 450, 1350 | Slight vacuolar changes in hepatocytes in dead animals (1350). No pathological changes in survived animals attributable to the compound. nih.gov | nih.gov |
Methodological Considerations in Suplatast Tosilate Research
In Vitro Research Models
In vitro studies using various cell types have been instrumental in understanding the direct effects of Suplatast (B1197778) Tosilate at the cellular level. These models allow for controlled environments to investigate specific molecular and cellular pathways.
Cell Culture Studies (e.g., HeLa cells, Human Peripheral Basophils, Human Blood Eosinophils, Human Peripheral Blood Leukocytes)
Cell culture models have provided insights into how Suplatast Tosilate influences different immune and structural cells involved in allergic inflammation.
Studies using HeLa cells, which express endogenous histamine (B1213489) H1 receptors (H1R), have shown that this compound can suppress the upregulation of H1R mRNA induced by Interleukin-4 (IL-4). However, it did not inhibit H1R mRNA elevation induced by histamine in these cells aai.orgresearchgate.netnih.gov.
Research on human peripheral basophils from mite-sensitive atopic asthmatic patients has demonstrated that this compound can inhibit the antigen-induced release of Interleukin-13 (IL-13). Interestingly, it did not inhibit the release of Interleukin-4 (IL-4) from these cells, suggesting differential regulatory activity on cytokine release in basophils compared to T cells researchgate.netmastcellmaster.comauajournals.orgchemicalbook.comnih.gov.
Investigations involving human blood eosinophils have explored the effects of this compound on their function. Studies have shown that this compound can suppress platelet activating factor (PAF)-induced eosinophil chemotaxis and adhesion to human umbilical vein endothelial cells (HUVECs) stimulated with IL-4. It also significantly suppressed IL-4 induced vascular cell adhesion molecule-1 (VCAM-1) expression on HUVECs. While eosinophils from allergic patients showed increased basal expression of very late antigen-4 (VLA-4), this compound did not significantly affect VLA-4 expression nih.gov. Furthermore, studies using patch-clamp techniques on human blood eosinophils have indicated that this compound can increase both inward and outward chloride currents, suggesting a potential interaction with chloride channels as a mechanism for its anti-allergic effects nih.gov.
Studies on human peripheral blood leukocytes (PBLs) from asthmatic patients have indicated that this compound can suppress the production of Th2 type cytokines and IgE when these cells are cultured with specific antigens scispace.comselleckchem.compsu.eduresearchgate.net. Specifically, IL-5 production by peripheral blood mononuclear cells (PBMCs) stimulated with phorbol (B1677699) myristate acetate (B1210297) and ionomycin (B1663694) was significantly reduced after treatment with this compound in atopic asthmatic patients nih.gov. This compound has also been shown to inhibit antibody production in isolated human peripheral blood B cells selleckchem.com.
Receptor Binding Assays
Receptor binding assays have been utilized to investigate the interaction of this compound with specific receptors. For instance, studies examining histamine H1 receptor binding in rat nasal mucosa and HeLa cells have employed [³H]mepyramine binding assays. Specific binding was determined by subtracting non-specific binding measured in the presence of an excess concentration of triprolidine (B1240482) aai.orgresearchgate.net. These assays help to understand if this compound directly interacts with or affects the binding of ligands to such receptors.
In Vivo Animal Models
In vivo animal models are essential for evaluating the effects of this compound in a complex biological system, mimicking aspects of human allergic diseases.
Toluene-2,4-diisocyanate (TDI)-sensitized Rat Models of Allergic Rhinitis
The TDI-sensitized rat model is a widely used in vivo system to study allergic rhinitis. In this model, sensitization with TDI leads to nasal allergic-like symptoms such as sneezing and watery rhinorrhea, along with increased levels of inflammatory mediators and gene expression in the nasal mucosa aai.orgresearchgate.netnih.govnii.ac.jp.
Studies using this model have shown that pretreatment with this compound can significantly reduce TDI-induced nasal symptoms, such as sneezing and rubbing aai.org. This compound treatment in TDI-sensitized rats has also been found to suppress the TDI-induced upregulation of H1R, histidine decarboxylase (HDC), and IL-4 mRNAs in the nasal mucosa aai.orgresearchgate.netnih.gov. Additionally, this compound suppressed HDC activity and histamine content in the nasal lavage fluid aai.orgresearchgate.net. Research also indicates that this compound can suppress TDI-induced upregulation of the IL-9 gene in the nasal mucosa of these rats nii.ac.jpresearchgate.net.
Table 1: Effects of this compound in TDI-sensitized Rat Model
| Parameter Measured | Effect of TDI Sensitization + Provocation | Effect of this compound Treatment | Source(s) |
| Nasal Symptoms (Sneezing, Rubbing) | Increased | Reduced | aai.org |
| H1R mRNA Expression (Nasal Mucosa) | Increased | Suppressed | aai.orgresearchgate.netnih.gov |
| HDC mRNA Expression (Nasal Mucosa) | Increased | Suppressed | aai.orgresearchgate.netnih.gov |
| IL-4 mRNA Expression (Nasal Mucosa) | Increased | Suppressed | aai.orgresearchgate.netnih.gov |
| IL-9 gene Expression (Nasal Mucosa) | Upregulated | Suppressed | nii.ac.jpresearchgate.net |
| HDC Activity (Nasal Mucosa) | Increased | Suppressed | aai.orgresearchgate.net |
| Histamine Content (Nasal Lavage Fluid) | Increased | Suppressed | aai.orgresearchgate.net |
Ovalbumin (OVA)-sensitized Asthmatic Rat and Mouse Models
OVA-sensitized animal models are commonly used to study the mechanisms and potential treatments for bronchial asthma, characterized by airway hyperreactivity, inflammation, and increased Th2 cytokine production.
In OVA-sensitized asthmatic rat models, sensitization with OVA leads to increased airway resistance, a higher percentage of eosinophils in peripheral blood, and inflammatory changes in lung tissue, including thickened epithelium, goblet cell hyperplasia, and submucosal cell infiltration spandidos-publications.comnih.govresearchgate.net. These models also show upregulated expression of IL-5 mRNA and protein, and increased GATA-3 protein expression, which positively correlates with airway resistance and IL-5 levels spandidos-publications.comnih.gov. Treatment with this compound has been shown to significantly attenuate OVA-induced increases in airway resistance and peripheral blood eosinophils in these rats spandidos-publications.comnih.gov. It also markedly reduced the OVA-induced expression of IL-5 and GATA-3 spandidos-publications.comnih.gov.
OVA-sensitized asthmatic mouse models exhibit similar features, including eosinophil infiltration into the airways, bronchial hyperresponsiveness (BHR) to methacholine, increased OVA-specific IgE in serum, and elevated levels of Th2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid (BALF) chemicalbook.comselleckchem.comresearchgate.netmedchemexpress.comcaymanchem.comcaymanchem.comnih.govallergome.orgresearchgate.netresearchgate.netwho.int. Treatment with this compound in these models has been shown to significantly reduce the number of total cells and eosinophils in BALF and almost completely inhibit the development of antigen-induced BHR selleckchem.comresearchgate.netmedchemexpress.comcaymanchem.comcaymanchem.comnih.govallergome.org. Histological examination confirms a reduction in submucosal cell infiltration and inhibition of bronchial epithelial cell damage selleckchem.comnih.gov. This compound also decreased the levels of IL-4, IL-5, and IL-13 in BALF and slightly but significantly reduced OVA-specific IgE levels in serum selleckchem.commedchemexpress.comcaymanchem.comcaymanchem.comnih.govallergome.org.
Table 2: Effects of this compound in OVA-sensitized Asthmatic Animal Models
| Parameter Measured | Animal Model | Effect of OVA Sensitization + Challenge | Effect of this compound Treatment | Source(s) |
| Airway Resistance | Rat | Increased | Attenuated | spandidos-publications.comnih.gov |
| Peripheral Blood Eosinophils (%) | Rat | Increased | Attenuated | spandidos-publications.comnih.gov |
| Lung Tissue Inflammation | Rat | Increased | Reduced | spandidos-publications.comnih.gov |
| IL-5 mRNA/Protein Expression (Lung Tissue) | Rat | Upregulated | Reduced | spandidos-publications.comnih.gov |
| GATA-3 Protein Expression (Lung Tissue) | Rat | Enhanced | Reduced | spandidos-publications.comnih.gov |
| Eosinophil Infiltration (Airways/BALF) | Mouse | Increased | Reduced | selleckchem.comresearchgate.netmedchemexpress.comcaymanchem.comcaymanchem.comnih.govallergome.orgresearchgate.net |
| Bronchial Hyperresponsiveness (BHR) | Mouse | Increased | Inhibited | selleckchem.comresearchgate.netmedchemexpress.comcaymanchem.comcaymanchem.comnih.govallergome.org |
| OVA-specific IgE (Serum) | Mouse | Increased | Reduced | selleckchem.commedchemexpress.comcaymanchem.comcaymanchem.comnih.gov |
| IL-4 Levels (BALF) | Mouse | Increased | Decreased | selleckchem.commedchemexpress.comcaymanchem.comnih.govallergome.org |
| IL-5 Levels (BALF) | Mouse | Increased | Decreased | selleckchem.commedchemexpress.comcaymanchem.comnih.govallergome.org |
| IL-13 Levels (BALF) | Mouse | Increased | Decreased | selleckchem.commedchemexpress.comcaymanchem.comnih.govallergome.org |
| Submucosal Cell Infiltration (Lung Histology) | Mouse | Increased | Reduced | selleckchem.comnih.gov |
| Bronchial Epithelial Cell Damage (Lung Histology) | Mouse | Observed | Inhibited | selleckchem.comnih.gov |
Bleomycin-induced Pulmonary Fibrosis Models
Bleomycin-induced pulmonary fibrosis models in mice have been utilized to investigate the effects of this compound on lung injury and the subsequent development of fibrosis. Intratracheal administration of bleomycin (B88199) in mice elicits severe lung inflammation followed by pulmonary fibrosis. hiroshima-u.ac.jp this compound has demonstrated an inhibitory effect on the development of pulmonary fibrosis in these models. psu.edu
Studies have shown that treatment with this compound significantly reduced the degree of pulmonary fibrosis in bleomycin-administered mice. psu.eduniph.go.jp While this compound is known as a Th2 cytokine inhibitor, its beneficial effects in this model were observed even in mouse strains where a significantly elevated Th2 response was not detected after bleomycin administration, suggesting potential Th2-independent mechanisms. hiroshima-u.ac.jppsu.eduniph.go.jp
Research findings indicate that this compound suppressed the upregulation of monocyte chemoattractant protein (MCP)-1 levels in bronchoalveolar lavage (BAL) fluid in bleomycin-injured mice. psu.eduniph.go.jp Furthermore, this compound effectively inhibited the production of MCP-1 in alveolar macrophages. psu.eduniph.go.jp These findings suggest that this compound possesses both anti-inflammatory and antifibrotic effects in this model, potentially linked to the suppression of MCP-1 expression in alveolar macrophages. psu.edu
Data from studies measuring hydroxyproline (B1673980) content in the lungs, a marker of collagen deposition and fibrosis, have shown a reduction in bleomycin-induced increases following this compound administration. niph.go.jp
| Study Endpoint | Bleomycin + Vehicle | Bleomycin + this compound |
| Pulmonary Fibrosis (Hydroxyproline content) | Increased | Reduced |
| BAL Fluid MCP-1 Levels | Upregulated | Suppressed |
| Alveolar Macrophage MCP-1 Production | Elevated | Inhibited |
Note: This table summarizes general findings from bleomycin-induced pulmonary fibrosis models. Specific quantitative data may vary between studies.
Experimental Bladder Inflammation Models
Experimental bladder inflammation models have been employed to explore the effects of this compound on inflammatory processes in the bladder, relevant to conditions like interstitial cystitis. auajournals.orgclinicaltrials.govnih.gov Studies using intravesical administration of inflammatory triggers in mice have investigated the impact of this compound on mediator release. auajournals.orgnih.gov
In experimental cystitis models, intravesical this compound has been shown to inhibit the release of inflammatory mediators from bladder explants. auajournals.orgnih.gov For instance, studies have demonstrated that this compound inhibited carbachol-induced histamine release in urine and lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) increase in explant medium. auajournals.orgnih.gov
Specific findings include a significant inhibition of carbachol-induced histamine release in urine and a substantial inhibition of LPS-induced TNF-α increase in bladder explant medium by this compound. auajournals.orgnih.gov These results suggest that this compound inhibits bladder release of histamine and TNF-α through a mechanism that does not appear to involve direct mast cell inhibition. auajournals.orgnih.gov
| Inflammatory Trigger | Mediator Measured | Effect of Trigger | Effect of this compound |
| Carbachol | Urine Histamine | Increased | Inhibited |
| LPS | Explant TNF-α | Increased | Inhibited |
Note: This table summarizes findings from experimental bladder inflammation models. Specific quantitative data may vary between studies.
Hyperoxic Lung Injury Models
Hyperoxic lung injury models, typically involving exposure of rodents to high concentrations of oxygen, have been used to assess the protective effects of this compound against oxidative stress and inflammation in the lungs. hiroshima-u.ac.jpspandidos-publications.comnih.govspandidos-publications.com Prolonged exposure to hyperoxia generates significant amounts of reactive oxygen species (ROS) in the lung, leading to injury. hiroshima-u.ac.jp
Research in mice exposed to hyperoxia has shown that this compound treatment significantly prolonged survival, reduced increases in inflammatory cells, pro-inflammatory cytokines/chemokines like IL-6 and MCP-1, and protein levels in bronchoalveolar lavage fluid. hiroshima-u.ac.jp Histological assessments also indicated amelioration of lung injury with this compound treatment. hiroshima-u.ac.jp
This compound treatment has been found to inhibit hyperoxia-induced elevations in markers of oxidative DNA damage (8-hydroxydeoxyguanosine) and lipid peroxidation (8-isoprostane) in BAL fluid and lung tissue, respectively. hiroshima-u.ac.jp Furthermore, in vitro studies using electron paramagnetic resonance spin-trapping demonstrated that this compound can scavenge hydroxyl radicals, a highly reactive ROS. hiroshima-u.ac.jp This scavenging activity was shown to be faster than that of several established antioxidants. hiroshima-u.ac.jp These findings suggest that this compound protects against hyperoxic lung injury by reducing oxidative stress, particularly by scavenging hydroxyl radicals. hiroshima-u.ac.jp
| Endpoint | Hyperoxia + Vehicle | Hyperoxia + this compound |
| Survival | Reduced | Prolonged |
| Inflammatory Cells in BAL Fluid | Increased | Reduced |
| BAL Fluid IL-6 and MCP-1 Levels | Increased | Reduced |
| Protein in BAL Fluid | Increased | Reduced |
| Lung Injury (Histology) | Present | Ameliorated |
| Oxidative DNA Damage (8-OHdG in BAL fluid) | Elevated | Inhibited |
| Lipid Peroxidation (8-isoprostane in lung) | Elevated | Inhibited |
Note: This table summarizes general findings from hyperoxic lung injury models. Specific quantitative data may vary between studies.
Clinical Study Designs and Methodologies
Clinical research involving this compound has employed various methodologies to evaluate its efficacy in human subjects with different conditions, primarily focusing on allergic and inflammatory diseases.
Randomized Controlled Trials (RCTs) and Double-Blind, Placebo-Controlled Studies
Randomized controlled trials (RCTs) and double-blind, placebo-controlled study designs have been frequently utilized in the clinical investigation of this compound to minimize bias and establish the efficacy of the compound compared to a placebo or comparator. fishersci.cajst.go.jpnih.govresearchgate.net These designs are considered the gold standard for evaluating the effectiveness of interventions.
Studies in patients with moderate to severe asthma have employed double-blind, randomized, parallel-group, multicenter trial designs. nih.gov In one such trial, patients receiving high doses of inhaled corticosteroids were randomized to receive either this compound or placebo. nih.gov The study included an add-on phase where existing medications remained unchanged and a steroid-reduction phase where inhaled corticosteroid doses were halved. nih.gov Outcome measures included pulmonary function, asthma symptoms, and use of beta2-agonists. nih.gov
In the add-on phase of a study, this compound treatment was associated with statistically significant improvements in forced expiratory volume in 1 second (FEV1), morning peak expiratory flow, reduced diurnal variation in peak expiratory flow rate, and improved asthma symptom scores compared to placebo. nih.gov Changes in serum concentrations of eosinophil cationic protein and IgE were also observed. nih.gov During the steroid-reduction phase, pulmonary function, asthma symptoms, and beta2-agonist use deteriorated significantly less in the this compound group than in the placebo group. nih.gov
Double-blind, placebo-controlled, cross-over trials have also been designed to evaluate this compound, such as a Phase 2a trial investigating its efficacy in cough related to Idiopathic Pulmonary Fibrosis (IPF). meliuspharma.comcenterwatch.com This type of design involves patients receiving both the active treatment and placebo at different times during the study. meliuspharma.comcenterwatch.com
Clinical trials in interstitial cystitis patients have also included phase II dose-ranging trials and phase III trials with placebo. researchgate.netnih.gov While some earlier studies showed treatment efficacy, phase III trials did not always demonstrate a significant difference in symptom score changes between this compound and placebo. researchgate.netnih.gov Differences in study design, such as the use of diagnostic hydrodistention, have been considered as potential factors influencing observed efficacy in interstitial cystitis trials. nih.gov
Long-term Monotherapy Investigations
| Parameter | This compound (Long-term Monotherapy) | Low-dose Inhaled Fluticasone (B1203827) (Long-term Monotherapy) |
| PEF | Improved | Improved |
| FEV1 | Improved | Improved |
| Airway Hyperresponsiveness | Improved | Improved |
| Peripheral Blood Eosinophil % Change | Improved | No significant change |
| Serum ECP Levels | Decreased | No significant change |
| Total IgE Antibody Titer | Decreased | No significant change |
| Exhaled Nitric Oxide | Decreased | Decreased |
Pilot Studies and Phase II/III Trials
Pilot studies and Phase II/III trials have been instrumental in the clinical development of this compound, providing initial evidence of efficacy, exploring dose responses, and evaluating the compound in larger patient populations. spandidos-publications.comfishersci.caresearchgate.netnih.goversnet.orgresearchgate.netnih.gov
Pilot studies have been conducted to investigate the potential of this compound in specific patient populations or for particular indications. For example, a pilot study explored the prophylactic effectiveness of this compound in children with asthma symptoms exacerbated in the autumn. researchgate.netnih.gov Another pilot study focused on early intervention with this compound for the prophylaxis of pediatric atopic asthma in infants with food allergies and atopic dermatitis. researchgate.net These pilot studies provide preliminary data to support further investigation in larger trials.
Phase II trials have often been designed as dose-ranging studies to determine the optimal therapeutic dose and gather more information on efficacy and safety in a larger group of patients than pilot studies. researchgate.netnih.gov For instance, a phase II dose-ranging trial was conducted in Japanese interstitial cystitis patients. researchgate.netnih.gov
Phase III trials are large-scale studies designed to confirm the findings of Phase II trials, compare the new treatment to standard treatments or placebo, and gather comprehensive data on efficacy across a broader patient population. researchgate.netresearchgate.netnih.gov In the context of this compound, phase III trials have been conducted in conditions such as interstitial cystitis and asthma. nih.govresearchgate.netnih.gov As noted earlier, phase III trials in interstitial cystitis did not consistently show a significant difference compared to placebo in symptom score changes, which may be attributed to factors like study design differences. researchgate.netnih.gov Phase III trials in asthma, such as double-blind randomized studies, have provided evidence of this compound's effects on pulmonary function and symptom control, particularly in steroid-dependent asthma. nih.gov
Current clinical trial listings indicate ongoing Phase 2 trials investigating this compound for conditions like chronic cough related to Idiopathic Pulmonary Fibrosis. meliuspharma.comcenterwatch.compatsnap.comozmosi.comdrugbank.com These trials, often designed as randomized, double-blind, placebo-controlled, cross-over studies, aim to generate proof-of-concept data for new indications. meliuspharma.comcenterwatch.com
| Study Phase | Design Examples | Objective Examples | Key Findings (Examples) |
| Pilot Studies | Open-label, comparative | Assess prophylactic effectiveness, early intervention | Preliminary evidence of potential benefit in specific pediatric asthma scenarios. researchgate.netnih.gov |
| Phase II | Dose-ranging, potentially controlled | Determine optimal dose, further assess efficacy and safety | Efficacy observed in initial interstitial cystitis studies, dose-dependent responses explored. researchgate.netnih.gov |
| Phase III | Large-scale, randomized, double-blind, placebo/active-controlled | Confirm efficacy, compare to standard treatment, gather extensive safety data | Demonstrated improvements in pulmonary function and asthma control in steroid-dependent asthma. nih.gov Inconsistent findings in interstitial cystitis phase III trials. researchgate.netnih.gov |
| Phase 2 (Current) | Randomized, double-blind, placebo-controlled, cross-over | Evaluate efficacy and safety for new indications (e.g., IPF cough), proof-of-concept | Ongoing studies aiming to provide clinical proof-of-concept data. meliuspharma.comcenterwatch.compatsnap.comozmosi.comdrugbank.com |
Note: This table provides a general overview of study phases and examples related to this compound research. Specific trial designs and outcomes are detailed in individual study reports.
Outcome Measures and Biomarker Assessment
In studies evaluating this compound, a variety of outcome measures and biomarkers have been utilized to assess its efficacy and impact on disease processes. These measures often include assessments of pulmonary function, symptom scores, immunological markers, and airway hyperresponsiveness, depending on the condition being studied.
For instance, in research related to asthma, outcome measures have included pulmonary function tests such as forced expiratory volume in 1 second (FEV1) and peak expiratory flow (PEF), as well as symptom scores. researchgate.net Immunological markers, such as eosinophil counts in peripheral blood and sputum, eosinophil cationic protein (ECP) levels, and levels of IgE, have also been assessed to understand the compound's effects on allergic inflammation. researchgate.netnih.gov Airway hyperresponsiveness, often measured by the provocation concentration of histamine or methacholine, has been used as a marker of underlying disease activity and the extent to which it is modified by treatment. nih.govnih.govatsjournals.org
In studies focusing on interstitial cystitis, symptom scores have been a key outcome measure to evaluate the impact of this compound on symptoms like pain, urgency, and frequency. nih.gov
Considerations of Placebo Effect in Clinical Trial Design
The placebo effect is a significant consideration in the design and interpretation of clinical trials, including those involving this compound. The placebo response can influence the observed outcomes, particularly for subjective measures like symptom scores. nih.govjiaci.org
In clinical trials of this compound for conditions such as interstitial cystitis, the potential for a placebo effect has been investigated. nih.govresearchgate.net Comparing symptom score changes in treatment groups versus placebo groups is a standard method to assess the magnitude of the placebo effect and determine the true treatment effect. nih.govresearchgate.net Study designs, such as randomized, double-blind, placebo-controlled trials, are employed to help account for and minimize the influence of the placebo effect on the results. centerwatch.comcenterwatch.comresearchgate.net
Influence of Diagnostic Hydrodistention in Interstitial Cystitis Trials
In the context of interstitial cystitis research, diagnostic hydrodistention is a procedure that involves distending the bladder with fluid. This procedure can have both diagnostic and potentially therapeutic effects. medscape.comnih.govamegroups.cn Its influence on the outcomes of clinical trials, particularly those investigating compounds like this compound, has been considered.
Studies on this compound in interstitial cystitis have noted that the use of diagnostic hydrodistention in the study design can be a major difference between trials and may influence observed efficacies. nih.govresearchgate.net For example, the application of diagnostic hydrodistention and a subsequent washout period only in certain phases of clinical trials has been identified as a potential factor contributing to differences in observed efficacy compared to studies where this procedure was not performed. nih.govresearchgate.net The use of diagnostic hydrodistention may affect the characteristics of the study population and potentially influence the treatment effect being evaluated. nih.govresearchgate.net
Objective Cough Frequency Measurement Devices
For conditions where cough is a prominent symptom, such as chronic cough in idiopathic pulmonary fibrosis, objective measurement of cough frequency is a crucial outcome measure in clinical trials. Devices designed for this purpose provide quantitative data that can complement subjective patient-reported outcomes. nih.gov
The VitaloJak is an example of an industry-standard objective cough measurement device used in clinical trials, including those evaluating this compound (referred to as ME-015 in some contexts) for conditions like cough related to idiopathic pulmonary fibrosis. centerwatch.combio.orgclinicaltrials.govvitalograph.com These devices record and analyze cough sounds over a period, typically 24 hours, to provide objective cough frequency data. centerwatch.comnih.govclinicaltrials.gov The use of such devices allows for a blinded, independent assessment of the effect of an intervention on cough frequency, serving as a primary efficacy endpoint in relevant studies. centerwatch.combio.org
Future Research Directions and Unanswered Questions Regarding Suplatast Tosilate
Elucidation of Remaining Unidentified Molecular Mechanisms of Action
While suplatast (B1197778) tosilate is known to inhibit Th2 cytokine production, particularly IL-4 and IL-5, the precise molecular mechanisms underlying its effects are still being investigated. patsnap.comspandidos-publications.comsiaip.it Research indicates an inhibitory role on the GATA-3/IL-5 signaling pathway, which appears to be an upstream mechanism by which suplatast tosilate targets asthma and represses IL-5 expression. spandidos-publications.com Further research is needed to fully elucidate how this compound interacts with specific molecules and pathways within Th2 cells and other immune cells to exert its immunomodulatory effects. Studies have also suggested that this compound may affect chloride channels in human blood eosinophils, representing another potential mechanism underlying its anti-allergic and anti-asthmatic effects. fortunejournals.com Despite extensive searching for the molecular target, the precise mechanism remains largely unknown. niph.go.jp
Identification and Characterization of Novel Pharmacological Targets
Beyond its known effects on Th2 cytokines and the GATA-3/IL-5 pathway, the identification and characterization of novel pharmacological targets for this compound are areas of ongoing research. While it is established that this compound inhibits the production of IL-4 and IL-5 by Th2 cells, and suppresses IgE synthesis, the direct molecular targets responsible for these effects are not fully identified. Exploring additional cellular and molecular targets could reveal new avenues for understanding its therapeutic breadth and optimizing its use. Research suggests potential interactions with histidine decarboxylase and IL-4Rα and IL-5Rα receptors as possible targets. ncats.iopatsnap.com Its effect on reducing the production of MCP-1 and IL-6 in the lung suggests that the nuclear factor KB pathway may be a target, but this requires further investigation. niph.go.jp
Exploration of Broader Therapeutic Applications Beyond Allergic Diseases
Although primarily used for allergic conditions, there is ongoing exploration into the potential broader therapeutic applications of this compound. Research is investigating its use in conditions such as Kimura's disease, interstitial cystitis, and chronic non-bacterial prostatitis. wikipedia.orgncats.io Studies have also explored its potential in treating hypereosinophilia and minimal change nephrotic syndrome, particularly in relation to suppressing elevated IgE levels. researchgate.netresearchgate.net Its demonstrated anti-fibrotic and antioxidant properties also suggest potential applications in diseases where these mechanisms are involved, such as pulmonary fibrosis. niph.go.jpresearchgate.netcore.ac.ukhiroshima-u.ac.jpnih.gov Furthermore, its novel antitussive effects observed in animal models indicate a potential for treating chronic cough. karger.com
Development of Personalized Medicine Approaches Based on Genetic Polymorphisms and Biomarkers
The development of personalized medicine approaches for this compound based on genetic polymorphisms and biomarkers is an emerging area of research. Studies have investigated the association between polymorphisms in genes related to allergic responses, such as IL-4 and IL-12B, and the efficacy of this compound in patients with atopic dermatitis. These findings suggest that genetic variations may influence a patient's response to this compound, highlighting the potential for using genetic biomarkers to predict treatment outcomes and tailor therapy. nih.govopenaccessjournals.commdpi.comnih.govdovepress.com Further research is needed to identify specific genetic markers and biomarkers that can reliably predict response to this compound and guide personalized treatment strategies. openaccessjournals.comkegg.jp
Comparative Effectiveness Research with Other Immunomodulators and Anti-allergic Therapies
Comparative effectiveness research is essential to position this compound among existing immunomodulators and anti-allergic therapies. Studies comparing the efficacy and safety of this compound with other treatments, such as omalizumab, have been conducted for conditions like seasonal allergic rhinitis. researchgate.netnih.gov These comparisons help to determine the relative benefits and limitations of this compound in clinical practice and identify patient populations who may benefit most from this therapy. wikipedia.orguni.luopenaccessjournals.comcore.ac.uknih.gov Further comparative studies are needed across a wider range of allergic conditions and against various standard-of-care treatments to establish its place in therapeutic guidelines.
Detailed Research on its Anti-fibrotic and Antioxidant Properties
Detailed research into the anti-fibrotic and antioxidant properties of this compound is ongoing. Studies in animal models have shown that this compound can prevent bleomycin-induced pulmonary fibrosis and protect against hyperoxic lung injury. niph.go.jpresearchgate.netcore.ac.ukhiroshima-u.ac.jpnih.gov These effects appear to be mediated, at least in part, by its antioxidant activity, including the scavenging of hydroxyl radicals. hiroshima-u.ac.jpnih.gov Further research is required to fully understand the mechanisms underlying these anti-fibrotic and antioxidant effects and to explore their potential therapeutic relevance in fibrotic diseases and conditions involving oxidative stress. nih.govplos.org
Optimization of Clinical Trial Design to Address Variabilities in Response
Variability in patient response is a significant challenge in clinical trials, and optimizing trial design is crucial to accurately assess the efficacy of compounds like this compound nih.gov. This involves strategies to account for or reduce heterogeneity within study populations, ultimately aiming for more reliable and generalizable results omixon.comworldbigroup.com.
One key approach to addressing variability is through patient stratification omixon.com. Stratification involves dividing the potential patient group into subgroups based on relevant factors that may influence treatment response omixon.com. These factors can include age, gender, ethnicity, medical history, disease severity, or specific biomarkers omixon.com. By stratifying patients and ensuring representation from each subgroup, clinical trials can better assess the treatment effect within more homogeneous populations omixon.comworldbigroup.com. This is particularly helpful in smaller studies worldbigroup.com. Stratified randomization, where random selection occurs within each stratum, helps prevent bias and ensures the representative nature of the sample omixon.com. Pre-stratification aims to maintain the treatment allocation ratio within each stratum throughout the trial worldbigroup.com.
Research into this compound has indicated that patient characteristics and genetic factors may contribute to variations in response. For instance, studies in children with bronchial asthma suggested that treatment with this compound was more effective in those without specific gene polymorphisms, namely the -444 A/C polymorphism of the LTC4 synthase gene and the IL-13 variant R110Q nih.govresearchgate.net. Additionally, responders in this study showed a significant increase in interferon (IFN)-γ production after treatment nih.govresearchgate.net. Another study in adult patients with chronic atopic dermatitis found associations between response to this compound and single nucleotide polymorphisms (SNPs) in the IL-4 and IL-12B genes . These findings suggest that incorporating genetic screening or assessment of cytokine profiles could serve as potential stratification factors in future clinical trials for this compound in these patient populations nih.gov.
Biomarkers play a critical role in addressing response variability and enabling adaptive clinical trial designs inderocro.comsapient.bio. Biomarkers can measure changes in biological pathways associated with a condition or drug response, offering a more sensitive and accurate assessment of efficacy compared to subjective evaluations inderocro.com. Predictive biomarkers, in particular, can help identify patients most likely to respond to a treatment inderocro.comagilexbiolabs.com. Using biomarkers for patient selection in clinical trials can lead to more targeted studies and potentially reduce the required sample size nih.gov. For example, if previous studies indicate that patients with higher baseline levels of a specific biomarker are more likely to respond, future trials could stratify or enrich the study population based on this criterion agilexbiolabs.com.
Adaptive trial designs offer flexibility by allowing modifications based on accumulating data during the study, which can improve efficiency and help understand dose-response relationships in individual patients sapient.bio. Biomarkers can inform these adjustments in real-time sapient.bio.
Furthermore, factors such as patient adherence to the prescribed management can introduce variance in clinical trial outcomes ersnet.org. Inadequate assessment of adherence may lead to a loss of power in studies ersnet.org. Incorporating robust methods for assessing and managing adherence could help reduce variability in response data nih.goversnet.org.
Addressing heterogeneity of treatment effects (HTE) is an important step towards precision medicine medrxiv.orgnih.gov. While observed variability can be due to random chance, methods exist to estimate and identify true heterogeneity in treatment response medrxiv.orgnih.gov. Applying such methods in this compound trials could help pinpoint subgroups that exhibit a more pronounced benefit medrxiv.org.
Future research directions for this compound clinical trial design should focus on:
Identifying and validating biomarkers (including genetic polymorphisms and cytokine profiles) that predict response in specific indications like asthma and atopic dermatitis nih.govresearchgate.netagilexbiolabs.com.
Implementing patient stratification based on identified predictive factors to reduce heterogeneity and improve the power of studies omixon.comworldbigroup.comnih.gov.
Exploring adaptive trial designs that incorporate biomarker data for real-time decision-making and optimization sapient.bio.
Developing standardized methods for assessing and accounting for patient adherence in trials to minimize its impact on outcome variability nih.goversnet.org.
Utilizing advanced statistical methods to analyze heterogeneity of treatment effects and identify potential responder subgroups medrxiv.orgnih.gov.
By optimizing clinical trial design through these strategies, researchers can gain a clearer understanding of this compound's efficacy in specific patient populations and potentially improve treatment outcomes in clinical practice.
Here is a summary of factors influencing response variability and potential strategies for optimization in this compound clinical trials:
| Factor Influencing Variability | Potential Optimization Strategy in Trial Design | Relevant Findings (this compound) |
| Genetic Predisposition | Patient stratification based on relevant gene polymorphisms | Association between response and SNPs in LTC4 synthase, IL-13, IL-4, and IL-12B genes nih.govresearchgate.net. |
| Disease Phenotype/Endotype | Stratification based on specific clinical characteristics or inflammatory profiles | Differential response observed in atopic vs. nonatopic asthma patients nih.gov. |
| Baseline Biomarker Levels | Stratification or enrichment based on predictive biomarker concentrations | Potential for cytokine levels (e.g., IFN-γ, IL-4, IL-12) to predict response nih.gov. |
| Patient Adherence | Robust adherence monitoring and management protocols | Inadequate adherence assessment can increase variance and reduce power in asthma trials ersnet.org. |
| Environmental/Lifestyle Factors | Prospective management and assessment of identified risk factors | External factors can influence effectiveness in real-world settings nih.govconquestresearch.com. |
| Biomarker/Factor Investigated in Relation to this compound Response | Associated Outcome/Finding | Potential Application in Trial Design |
| LTC4 synthase -444 A/C polymorphism | More effective treatment in children without this polymorphism nih.govresearchgate.net. | Stratification/exclusion of patients with this polymorphism. |
| IL-13 variant R110Q | More effective treatment in children without this variant nih.govresearchgate.net. | Stratification/exclusion of patients with this variant. |
| IFN-γ production (change after treatment) | Significantly increased in children who responded well nih.govresearchgate.net. | Potential as a pharmacodynamic or predictive biomarker for response. |
| IL-4 (-590C/T, -33C/T) SNPs | Associations noted between these SNPs and response in adult AD patients . | Stratification based on IL-4 genotype. |
| IL-12B (1188A/C) SNP | Association noted between this SNP and response in adult AD patients . | Stratification based on IL-12B genotype. |
| Eosinophil counts, serum ECP, sputum ECP | Decreased significantly with this compound treatment, especially in atopic asthma nih.gov. | Potential as pharmacodynamic biomarkers to assess treatment effect. |
Q & A
Basic Research Questions
Q. How can researchers establish a reliable bioanalytical method for quantifying Suplatast Tosilate in biological matrices?
- Methodological Approach : Use LC-MS/MS with optimized parameters, such as a normal-phase silica column (e.g., Agilent Polaris 3 Si-A) and a mobile phase of 10 mmol·L⁻¹ ammonium acetate and methanol-acetonitrile (1:1). Include internal standards (e.g., ST-D5) for precision. Validate linearity (1–200 ng·mL⁻¹), recovery rates (105–117%), and inter/intra-day accuracy (≤9.1% RSD). Stability testing under varying temperatures and storage conditions is critical .
- Key Data : Linearity (r=0.9998), extraction recovery rates, and stability in plasma and whole blood .
Q. What in vivo models are appropriate for evaluating this compound’s efficacy in Th2-mediated diseases?
- Methodological Approach : Use ovalbumin-sensitized murine asthma models to assess reductions in serum IgE, bronchial hyperresponsiveness, and eosinophil counts in bronchoalveolar lavage fluid (BALF). Dose-response studies (e.g., 100 mg/kg in mice) can quantify inhibition of IL-4, IL-5, and IL-13 .
- Key Data : ~40% reduction in BALF eosinophils and near-complete suppression of antigen-induced bronchial hyperresponsiveness .
Q. What storage conditions ensure this compound’s stability in experimental settings?
- Methodological Approach : Store powder at -25°C to -15°C (3-year stability) and dissolved samples at -85°C to -65°C (2-year stability). Use 0.5% formic acid in heparin tubes to prevent degradation during plasma collection .
- Key Data : Stability validated under ice-bath conditions during blood collection and processing .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioanalytical data during method validation?
- Methodological Approach : Investigate matrix effects (e.g., plasma composition) using post-column infusion studies. Compare recovery rates across multiple lots of plasma. Validate robustness by varying column batches and mobile-phase ratios. Use statistical tools (e.g., ANOVA) to assess inter-lab variability .
- Case Example : Discrepancies in extraction efficiency (105–117%) may arise from protein precipitation variability; replicate experiments with controlled centrifugation speeds can mitigate this .
Q. What challenges arise when translating this compound’s dose-response data from murine models to human trials?
- Methodological Approach : Apply allometric scaling to adjust doses based on body surface area. Validate pharmacokinetic/pharmacodynamic (PK/PD) correlations using human peripheral blood B cells (IC50 >100 nM for cytokine inhibition). Monitor interspecies differences in metabolic pathways (e.g., cytochrome P450 activity) .
- Key Data : Human B cell IC50 values >100 nM vs. murine splenic cell data; requires adjusted dosing regimens .
Q. How do different cytokine inhibition assays (e.g., ELISA vs. flow cytometry) impact the interpretation of this compound’s immunomodulatory effects?
- Methodological Approach : Compare sensitivity and specificity across assays. For IL-4/IL-5 inhibition, use ELISA for quantitative analysis and flow cytometry for single-cell resolution. Validate concordance using spiked plasma samples .
- Case Example : ELISA may underestimate inhibition due to cross-reactivity, while flow cytometry detects heterogeneity in cytokine production among Th2 subsets .
Q. What experimental designs optimize statistical power in studies assessing this compound’s bioequivalence?
- Methodological Approach : Use crossover designs with ≥12 subjects to account for intra-subject variability. Apply Schuirmann’s two one-sided tests (TOST) for AUC and Cmax equivalence (90% CI within 80–125%). Include stratification by age, weight, or metabolic genotype .
- Key Data : Sample size calculations based on prior variability (e.g., 7.66% inter-day precision) .
Data Analysis and Interpretation
Q. How should researchers handle variability in pharmacological data from this compound studies?
- Methodological Approach : Apply mixed-effects models to partition variability into inter-subject, intra-subject, and methodological components. Use Bland-Altman plots for assay reproducibility analysis. Report 95% confidence intervals for IC50 values .
- Case Example : High inter-day RSD (≤9.1%) in LC-MS/MS data necessitates repeated calibration during long-term studies .
Q. What strategies validate the specificity of this compound’s Th2 cytokine inhibition in complex biological systems?
- Methodological Approach : Use knockout murine models (e.g., IL-4⁻/⁻ or IL-5⁻/⁻) to isolate target effects. Combine with RNA sequencing to identify off-target gene expression changes. Cross-validate findings using human PBMCs treated with TLR ligands to simulate inflammation .
- Key Data : Lack of IFN-γ inhibition confirms selectivity for Th2 cytokines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
